molecular formula C17H36O B039402 6-Heptadecanol CAS No. 112283-13-3

6-Heptadecanol

Cat. No.: B039402
CAS No.: 112283-13-3
M. Wt: 256.5 g/mol
InChI Key: AGITVGTVVWLRGX-UHFFFAOYSA-N
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Description

6-Heptadecanol (CAS No. 112283-13-3) is a long-chain fatty alcohol with the molecular formula C₁₇H₃₆O and a molecular weight of 256.47 g/mol. It is characterized by a hydroxyl (-OH) group located at the sixth carbon of a 17-carbon saturated hydrocarbon chain. Key physical properties include a boiling point of 318.2°C at standard atmospheric pressure, a density of 0.835 g/cm³, and a refractive index of 1.448 . Its structural isomerism and physicochemical properties distinguish it from other heptadecanol isomers and related alcohols like hexadecanol (C₁₆H₃₄O) and octadecanol (C₁₈H₃₈O) .

Properties

IUPAC Name

heptadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGITVGTVVWLRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303483
Record name 6-Heptadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112283-13-3
Record name 6-Heptadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Carbonyl Compounds

The Grignard reaction is a cornerstone for synthesizing secondary alcohols. For 9-heptadecanol, Sahu et al. (2011) demonstrated a two-step process using n-octylmagnesium bromide and ethyl formate in tetrahydrofuran (THF):

  • Nucleophilic addition : Ethyl formate reacts with the Grignard reagent to form a magnesium alkoxide intermediate.

  • Hydrolysis : Quenching with ammonium chloride yields 9-heptadecanol at 89.3% yield .

Adaptation for 6-heptadecanol :

  • Substitute the Grignard reagent with undec-5-enylmagnesium bromide to position the hydroxyl group at C6.

  • Optimize steric effects by adjusting the alkyl chain length of the Grignard reagent.

Parameter9-Heptadecanol SynthesisProposed this compound Synthesis
Grignard Reagentn-octylmagnesium bromideundec-5-enylmagnesium bromide
Carbonyl CompoundEthyl formateHexanal
SolventTHFDiethyl ether
Yield89.3%Estimated 70–75%

Challenges :

  • Regioselectivity control to ensure hydroxyl placement at C6.

  • Purification difficulties due to similar boiling points of long-chain alcohols.

Photobiocatalytic Cascade Reactions

Enzyme-Mediated Hydration and Decarboxylation

Zhang et al. (2020) developed a photoenzymatic method to convert unsaturated fatty acids into chiral secondary alcohols. For 9-heptadecanol:

  • Hydration : Lactobacillus rhamnosus oleate hydratase (LrOhyA) hydrates oleic acid to 10-hydroxyoctadecanoic acid.

  • Decarboxylation : Chlorella variabilis fatty acid photodecarboxylase (CvFAP) under blue light (λ = 450 nm) removes CO₂ to yield 9-heptadecanol.

Key Data :

  • Substrate: Oleic acid (20 mM) → 17.4 mM 9-heptadecanol (87% yield ).

  • Enzyme stability: LrOhyA required lyophilized whole cells (15–20 g/L) for optimal activity.

Adaptation for this compound :

  • Use palmitoleic acid (Δ9-hexadecenoic acid) as the substrate.

  • Engineer LrOhyA to hydrate the Δ6 double bond, followed by CvFAP-mediated decarboxylation.

EnzymeRoleTarget Substrate
LrOhyA variantHydrates Δ6 double bondPalmitoleic acid
CvFAPDecarboxylates hydroxy acid7-hydroxyhexadecanoic acid

Challenges :

  • Limited natural enzyme specificity for Δ6 double bonds.

  • Low yields anticipated due to steric hindrance at C6.

Catalytic Hydrogenation of Ketones

ReagentSolventTemperatureYield (Est.)
NaBH₄CH₃CN60°C65–70%

Limitations :

  • Low regioselectivity in ketone synthesis.

  • Over-reduction risks forming alkanes.

Comparative Analysis of Methods

MethodYieldCostScalabilityChirality Control
Grignard ReactionHigh (70–89%)ModerateIndustrialLow
PhotobiocatalyticModerate (50–87%)HighLab-scaleHigh
HydrolysisModerate (60–80%)LowPilot-scaleNone
HydrogenationLow (65–70%)ModerateLab-scaleNone

Key Observations :

  • Grignard reactions offer high yields but require strict anhydrous conditions.

  • Photobiocatalytic methods enable enantioselectivity but face enzyme stability issues.

  • Industrial adoption favors hydrolysis due to lower costs, despite moderate yields .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
6-Heptadecanol serves as an intermediate in the synthesis of detergents and surfactants. Its long hydrophobic carbon chain enhances the effectiveness of these compounds in reducing surface tension and improving wetting properties. For instance, it is utilized in formulating non-ionic surfactants that are less irritating to skin compared to ionic surfactants.

Biological Research
In biological studies, this compound is investigated for its role in lipid metabolism and cell membrane structure. It integrates into lipid bilayers, affecting membrane fluidity and permeability, which can influence enzyme activity and cellular signaling. This property is crucial for research into drug delivery systems where membrane interactions are vital.

Medical Applications

Anti-inflammatory Research
Recent studies have explored the potential anti-inflammatory and analgesic properties of this compound. Animal models have shown promising results where this compound may alleviate symptoms associated with inflammation. For example, its effects on cyclophosphamide-induced immunosuppression in rats suggest that it may help restore immune function by modulating cytokine levels .

Industrial Applications

Cosmetics and Personal Care Products
this compound is commonly used in cosmetic formulations due to its emollient properties. It enhances the texture and feel of products while providing moisture retention benefits. Its compatibility with other ingredients allows for improved solubility of active components, making it a valuable additive in lotions and creams.

Lubricants and Plasticizers
The compound's film-forming characteristics make it suitable for use as a lubricant and plasticizer. In industrial applications, it can improve the flexibility and durability of materials like plastics. Its lubricating properties are particularly beneficial in reducing friction in mechanical systems.

Material Science Applications

Biofuel Potential
Research indicates that this compound could be converted into biodiesel through transesterification processes. Studies have shown that this fatty alcohol can be derived from renewable sources like plant oils or microbial fermentation, making it a potential sustainable alternative to conventional fossil fuels. However, further optimization of production methods is necessary to assess its economic viability.

Self-assembled Monolayers (SAMs)
In material science, this compound has been explored for creating self-assembled monolayers on surfaces. These SAMs can enhance surface properties such as hydrophobicity and corrosion resistance, which are critical for various applications including coatings and electronic devices.

Case Studies

Study Title Focus Area Findings
Immunomodulatory Effects of CBLEBMedicineDemonstrated that this compound contributes to reducing cyclophosphamide-induced damage in rat models, suggesting potential therapeutic applications .
Synthesis of SurfactantsChemistryHighlighted the role of this compound as an effective intermediate in producing non-ionic surfactants with lower irritation potential.
Biodiesel Production FeasibilityMaterial ScienceAnalyzed the conversion efficiency of this compound into biodiesel, indicating promising results for renewable energy applications.

Mechanism of Action

The mechanism of action of 6-Heptadecanol involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes. The compound’s hydrophobic nature allows it to interact with hydrophobic regions of proteins, potentially altering their conformation and activity .

Comparison with Similar Compounds

Key Observations :

  • This compound exhibits the highest fusion enthalpy (49.0 kJ/mol), suggesting stronger intermolecular forces compared to 4- and 7-isomers.
  • Vaporization enthalpies are nearly identical across isomers (~108–109 kJ/mol), indicating similar volatility despite structural differences.

Comparison with Hexadecanol (C₁₆H₃₄O)

Hexadecanol (CAS 29354-98-1), a homolog with one fewer carbon atom, has distinct properties (Table 2):

Property This compound Hexadecanol
Molecular Weight 256.47 g/mol 242.44 g/mol
Boiling Point 318.2°C 344°C (literature)
Fusion Enthalpy 49.0 kJ/mol ~35–40 kJ/mol (est.)
Safety Profile Non-hazardous Requires precautions (skin/eye irritation)

Functional Differences :

  • The longer carbon chain in this compound reduces its water solubility compared to hexadecanol, making it more suitable for hydrophobic formulations (e.g., lubricants, coatings).
  • Hexadecanol’s higher boiling point (344°C vs. 318.2°C) reflects increased chain-length-dependent van der Waals interactions .

Biological Activity

6-Heptadecanol, a long-chain fatty alcohol, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial properties, phytochemical characteristics, and potential therapeutic uses.

Chemical Structure and Properties

This compound (CAS Number: 90388-00-4) is a linear fatty alcohol with the chemical formula C₁₇H₃₄O. Its structure consists of a long hydrocarbon chain with a hydroxyl (-OH) group at the sixth carbon position. The physical properties include:

  • Molecular Weight : 270.46 g/mol
  • Appearance : White solid or waxy substance
  • Solubility : Low solubility in water but soluble in organic solvents.

Antibacterial Activity

Research indicates that long-chain fatty alcohols, including this compound, exhibit significant antibacterial properties. A study investigating various long-chain fatty alcohols revealed that this compound demonstrated a minimum inhibitory concentration (MIC) greater than or equal to 512 μg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Table 1: Antibacterial Activity of Long-Chain Fatty Alcohols

CompoundMIC (μg/mL)MBC (μg/mL)Bactericidal Activity
1-Pentadecanol40N.D.Yes
1-Hexadecanol256≥512Yes
1-Heptadecanol ≥512 ≥512 Yes
1-Octadecanol≥512N.D.Yes

N.D. = Not Detected

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to ion leakage and cell death. In particular, studies have shown that the leakage of potassium ions from cells correlates with the bactericidal activity of these compounds .

In addition to its antibacterial properties, this compound has been studied for its phytochemical characteristics. It is often found in plant extracts and has been associated with various therapeutic potentials. For instance, research has highlighted its presence in certain medicinal plants, contributing to their overall pharmacological effects .

Case Studies and Applications

Several case studies have explored the application of this compound in different contexts:

  • Antimicrobial Agents : In a study focusing on the antimicrobial efficacy of various extracts against pathogenic bacteria, it was found that fatty alcohols like this compound could enhance the antibacterial properties of herbal formulations .
  • Cosmetic and Pharmaceutical Use : Due to its emollient properties, this compound is utilized in cosmetic formulations for skin hydration and protection. Its low irritant profile makes it suitable for sensitive skin applications .
  • Food Preservation : The compound's antimicrobial properties have led to investigations into its use as a natural preservative in food products, potentially extending shelf life by inhibiting microbial growth.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. According to safety data sheets:

  • Skin Irritation : Slightly irritating to skin.
  • Eye Irritation : Non-irritant.
  • Sensitization : Non-sensitizing in animal studies.
  • Mutagenicity and Carcinogenicity : No significant effects observed; considered safe within established limits .

Q & A

Q. What are the standard methods for synthesizing and characterizing 6-Heptadecanol in laboratory settings?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of 6-Heptadecanone or ester reduction. Key steps include purification via recrystallization (using hexane/ethyl acetate mixtures) and characterization via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy to confirm hydroxyl group presence. For reproducibility, document reagent grades (e.g., ≥99% purity), solvent ratios, and reaction conditions (temperature, pressure) in detail .
  • Table 1 : Common Analytical Techniques for this compound Characterization
MethodPurposeCritical Parameters
¹H/¹³C NMRMolecular structure confirmationDeuterated solvents (e.g., CDCl₃)
IR SpectroscopyHydroxyl group identificationSample purity (>95%)
GC-MSPurity assessmentColumn type (e.g., DB-5)

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by documenting all components (e.g., catalyst type, solvent batches) with manufacturer details and model numbers. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials and validate results against established benchmarks (e.g., literature melting points: 48–50°C) .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and chemical goggles. Store in airtight containers at 2–8°C to prevent degradation. Dispose of waste via certified hazardous waste services, complying with local regulations. Reference safety data sheets (SDS) for toxicity profiles and spill management .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved in structural analysis?

  • Methodological Answer : Contradictions (e.g., unexpected NMR peaks) may arise from impurities or stereochemical variations. Address this by:
  • Conducting comparative analysis with synthetic standards.
  • Using high-resolution mass spectrometry (HR-MS) to confirm molecular weight.
  • Applying 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
  • Documenting uncertainties (e.g., ±0.1 ppm for NMR calibration) in metadata .

Q. What experimental strategies optimize this compound’s application in lipid membrane studies?

  • Methodological Answer : Design experiments to assess its role in bilayer stability:
  • Prepare liposomes with varying this compound ratios (5–20 mol%) and measure phase transitions via differential scanning calorimetry (DSC).
  • Use fluorescence anisotropy to evaluate membrane rigidity.
  • Validate findings against control systems (e.g., cholesterol-containing membranes) and report statistical significance (p < 0.05) .

Q. How can computational modeling enhance understanding of this compound’s physicochemical properties?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to predict logP (octanol-water partition coefficient) and solubility parameters. Validate models against experimental data (e.g., Hansen solubility parameters) and refine force fields using density functional theory (DFT) calculations. Publish code and parameters to ensure reproducibility .

Addressing Data Contradictions and Methodological Gaps

Q. What statistical approaches are recommended for analyzing variable bioactivity data in this compound studies?

  • Methodological Answer : For inconsistent IC₅₀ values (e.g., in antimicrobial assays):
  • Perform dose-response curves with triplicate measurements.
  • Use ANOVA with post-hoc Tukey tests to compare means.
  • Report confidence intervals and effect sizes to contextualize variability .

Q. How should researchers design interdisciplinary studies to explore this compound’s potential in drug delivery systems?

  • Methodological Answer : Collaborate across chemistry, pharmacology, and materials science:
  • Formulate nanoparticles using this compound as a stabilizer.
  • Characterize encapsulation efficiency via HPLC and in vitro release profiles.
  • Publish protocols in open-access repositories to bridge disciplinary terminology gaps .

Key Considerations for Publication

  • Data Presentation : Use tables for processed data (e.g., thermal stability metrics) and relegate raw datasets to appendices .
  • Ethical Reporting : Disclose funding sources and avoid overgeneralizing findings beyond experimental scope .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.